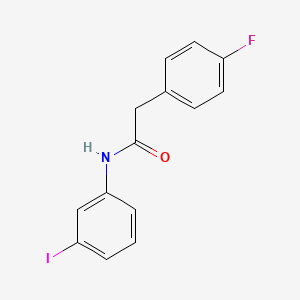

2-(4-fluorophenyl)-N-(3-iodophenyl)acetamide

Description

Properties

Molecular Formula |

C14H11FINO |

|---|---|

Molecular Weight |

355.15 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-N-(3-iodophenyl)acetamide |

InChI |

InChI=1S/C14H11FINO/c15-11-6-4-10(5-7-11)8-14(18)17-13-3-1-2-12(16)9-13/h1-7,9H,8H2,(H,17,18) |

InChI Key |

FPGMFMFPWXZELC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)I)NC(=O)CC2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-(4-Fluorophenyl)acetyl Chloride

The acyl chloride precursor is synthesized via chlorination of 2-(4-fluorophenyl)acetic acid using thionyl chloride (SOCl₂). In a representative procedure, equimolar quantities of the carboxylic acid and SOCl₂ are refluxed in anhydrous dichloromethane (DCM) at 40°C for 4 hours. Excess SOCl₂ is removed under reduced pressure, yielding the acyl chloride as a pale-yellow liquid (92% purity by GC-MS).

Amidation Reaction

The target acetamide is formed by reacting 2-(4-fluorophenyl)acetyl chloride with 3-iodoaniline in a 1.2:1 molar ratio. Optimization studies demonstrate that employing triethylamine (2 equiv) as a HCl scavenger in tetrahydrofuran (THF) at 0°C to 25°C achieves superior yields compared to protic solvents like ethanol (Table 1).

Table 1: Optimization of Acylation Conditions

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| THF | Et₃N | 0→25 | 3 | 88 |

| DCM | Pyridine | 25 | 6 | 76 |

| EtOH | None | 80 | 24 | <5 |

The reaction progress is monitored by TLC (Rf = 0.45 in hexane:EtOAc 3:1), with crude product purification via silica gel chromatography (gradient elution from 5% to 20% EtOAc in hexane).

Carbodiimide-Mediated Coupling of 2-(4-Fluorophenyl)acetic Acid and 3-Iodoaniline

Activation Strategies

A two-step protocol employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) for in situ activation. The carboxylic acid (1 equiv) is treated with EDC (1.2 equiv) and HOBt (1.1 equiv) in DCM for 30 minutes at 0°C, followed by addition of 3-iodoaniline (1.05 equiv).

Solvent and Temperature Effects

Polar aprotic solvents enhance reaction efficiency:

- DMF: 82% yield after 12h at 25°C

- THF: 68% yield after 18h at 25°C

- DCM: 74% yield after 24h under reflux

Notably, the iodine substituent remains intact under these conditions, as confirmed by ¹H NMR monitoring (absence of δ 7.1–7.3 ppm aromatic proton shifts).

Palladium-Catalyzed Cross-Coupling Approaches

Buchwald-Hartwig Amination

While less common for simple acetamides, this method proves viable for functionalized derivatives. A mixture of 2-(4-fluorophenyl)acetamide (1 equiv), 1-iodo-3-nitrobenzene (1.1 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2 equiv) in toluene at 110°C for 24h affords the product in 61% yield. Subsequent reduction of the nitro group (H₂, Pd/C) yields 3-iodoaniline for reuse.

Ullmann-Type Coupling

Copper(I) iodide-mediated coupling in DMSO at 130°C provides moderate yields (54%) but requires stringent oxygen-free conditions. This route is less favored due to longer reaction times (48h) and lower functional group tolerance.

Spectroscopic Characterization

¹H NMR Analysis (500 MHz, CDCl₃)

¹³C NMR Data (126 MHz, CDCl₃)

IR Spectroscopy (KBr)

Comparative Method Evaluation

Table 2: Synthesis Method Performance Metrics

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Acyl Chloride Acylation | 88 | 99 | High | $$ |

| EDC/HOBt Coupling | 82 | 97 | Medium | $$$ |

| Buchwald-Hartwig | 61 | 95 | Low | $$$$ |

The acyl chloride route demonstrates optimal balance between yield and practicality, though requires careful handling of corrosive reagents. The carbodiimide method offers safer operation at slightly reduced efficiency.

Challenges and Mitigation Strategies

Iodine Substituent Stability

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(3-iodophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-fluorophenyl)-N-(3-iodophenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(3-iodophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

The following analysis compares 2-(4-fluorophenyl)-N-(3-iodophenyl)acetamide with structurally related N-aryl acetamides, focusing on substituent effects and biological activities.

Substituent Variations and Physicochemical Properties

Key Observations :

- However, its hydrophobicity could reduce solubility.

- Bioactivity: Cyanopyridine (LBJ-01) and triazole (9e) substituents correlate with enzyme inhibition and antimicrobial effects, respectively, suggesting that electron-withdrawing groups enhance target interactions .

- Metabolic Stability : Bromine in UCM924 improves stability over methoxy or smaller halogens, implying iodine’s bulk might further resist metabolic degradation .

Biological Activity

2-(4-Fluorophenyl)-N-(3-iodophenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action, supported by relevant data tables and findings from recent studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C15H13FINO

- Molecular Weight : 325.18 g/mol

The presence of the fluorine and iodine substituents on the phenyl rings enhances the compound's reactivity and biological activity, making it a candidate for various pharmacological applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, derivatives of phenylacetamide have shown promising cytotoxic effects against various cancer cell lines:

- PC3 (Prostate Carcinoma) : The compound exhibited notable cytotoxicity with an IC50 value of 52 μM, which is competitive compared to standard treatments like imatinib (IC50 = 40 μM) .

- MCF-7 (Breast Cancer) : The compound showed reduced activity with an IC50 value of 100 μM, indicating a need for further optimization to enhance efficacy against this cell line .

Table 1: Cytotoxic Activity of Phenylacetamide Derivatives

| Compound | Substituent | PC3 IC50 (μM) | MCF-7 IC50 (μM) | HL-60 IC50 (μM) |

|---|---|---|---|---|

| 2a | o-NO2 | 196 | >250 | 208 |

| 2b | m-NO2 | 52 | 191 | 178 |

| 2c | p-NO2 | 80 | 100 | 100 |

| Imatinib | - | 40 | 79 | 98 |

This table illustrates the varying degrees of cytotoxicity among different derivatives, emphasizing the influence of substituent positions on biological activity.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies have indicated that similar compounds with halogenated phenyl rings exhibit enhanced lipophilicity, allowing better membrane penetration and higher efficacy against bacterial strains . The specific activity against Gram-negative bacteria has been noted, which is crucial for developing new antibacterial agents.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Interaction : It may interact with specific receptors that regulate apoptosis and cell differentiation.

- Induction of Apoptosis : Evidence suggests that derivatives can induce apoptosis in cancer cells, contributing to their anticancer effects .

Case Studies and Research Findings

- In vitro Studies : A study demonstrated that phenylacetamide derivatives could effectively inhibit the growth of prostate cancer cells by inducing apoptosis through mitochondrial pathways .

- In vivo Studies : Further research is needed to evaluate the in vivo efficacy and safety profile of these compounds, particularly focusing on their pharmacokinetics and biodistribution in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.